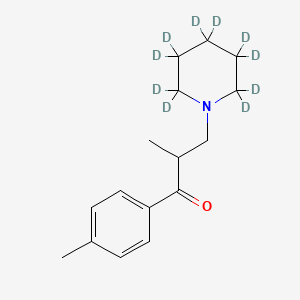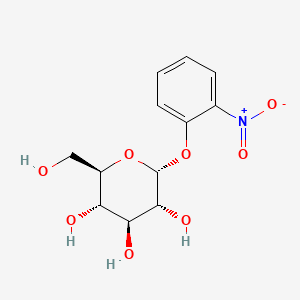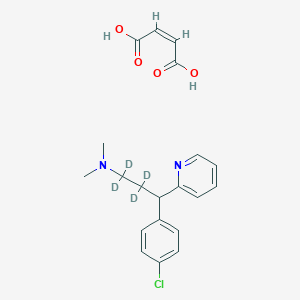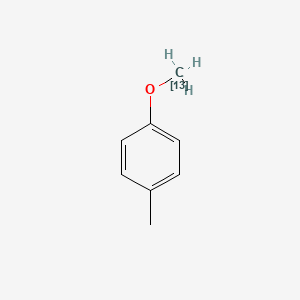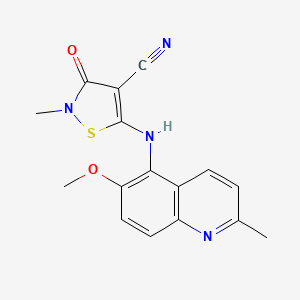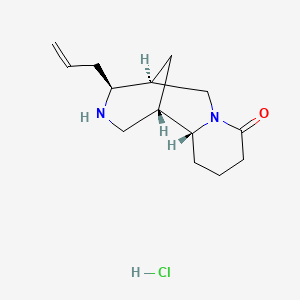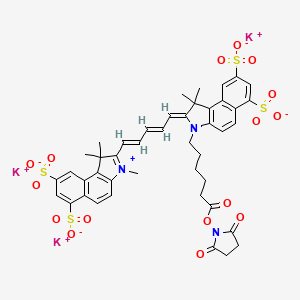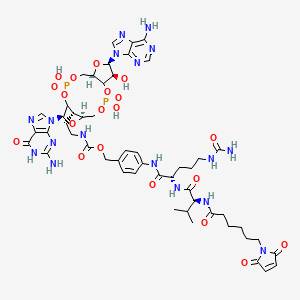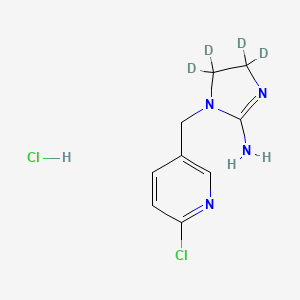
Imidacloprid impurity 2-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidacloprid impurity 2-d4 (hydrochloride) is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a stable isotope-labeled version of an impurity found in imidacloprid, a widely used neonicotinoid insecticide. The incorporation of deuterium can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it valuable for scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidacloprid impurity 2-d4 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of the impurity. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of imidacloprid impurity 2-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Imidacloprid impurity 2-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one atom or group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Applications De Recherche Scientifique
Imidacloprid impurity 2-d4 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the quantitation of drug metabolism and pharmacokinetics.
Biology: Employed in biological studies to understand the metabolic pathways and interactions of imidacloprid and its impurities.
Medicine: Utilized in pharmaceutical research to investigate the effects of deuterium substitution on drug efficacy and safety.
Industry: Applied in the development and quality control of insecticides and related products
Mécanisme D'action
The mechanism of action of imidacloprid impurity 2-d4 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it can provide insights into the metabolic and pharmacokinetic behavior of imidacloprid and its impurities. The incorporation of deuterium can alter the compound’s interaction with enzymes and receptors, affecting its overall activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidacloprid: The parent compound, a widely used neonicotinoid insecticide.
Imidacloprid impurity 2: The non-deuterated version of the impurity.
Other Deuterium-Labeled Compounds: Similar isotope-labeled compounds used in scientific research
Uniqueness
Imidacloprid impurity 2-d4 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can enhance the compound’s stability and alter its metabolic profile, making it a valuable tool for studying the behavior of imidacloprid and its impurities .
Propriétés
Formule moléculaire |
C9H12Cl2N4 |
|---|---|
Poids moléculaire |
251.15 g/mol |
Nom IUPAC |
1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H11ClN4.ClH/c10-8-2-1-7(5-13-8)6-14-4-3-12-9(14)11;/h1-2,5H,3-4,6H2,(H2,11,12);1H/i3D2,4D2; |
Clé InChI |
HAFNUTBIMPVXKF-URZLSVTISA-N |
SMILES isomérique |
[2H]C1(C(N(C(=N1)N)CC2=CN=C(C=C2)Cl)([2H])[2H])[2H].Cl |
SMILES canonique |
C1CN(C(=N1)N)CC2=CN=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


